2-(2-Methoxyphenoxy)butanoic acid

Description

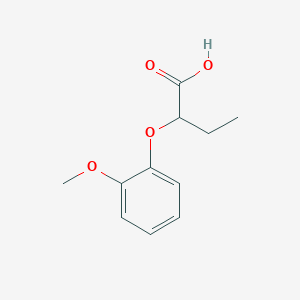

2-(2-Methoxyphenoxy)butanoic acid is a substituted butanoic acid featuring a 2-methoxyphenoxy group attached to the second carbon of the four-carbon carboxylic acid chain. The methoxyphenoxy moiety is known to influence biological activity, such as receptor binding or enzymatic interactions, as seen in related compounds .

Properties

IUPAC Name |

2-(2-methoxyphenoxy)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-8(11(12)13)15-10-7-5-4-6-9(10)14-2/h4-8H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKVQAXCKIXYLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60307608 | |

| Record name | 2-(2-methoxyphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63858-11-7 | |

| Record name | NSC193397 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-methoxyphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenoxy)butanoic acid typically involves the reaction of 2-methoxyphenol with butanoic acid derivatives under specific conditions. One common method is the esterification of 2-methoxyphenol with butanoic acid, followed by hydrolysis to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification reactions using catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyphenoxy)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium or nickel.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

2-(2-Methoxyphenoxy)butanoic acid is utilized in various fields of scientific research, including:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or analgesic properties.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. For instance, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(2-Methoxyphenoxy)butanoic acid with structurally related compounds, focusing on molecular features, physicochemical properties, and biological activities.

Structural Analogues

2-Phenoxybutanoic Acid (CAS 13794-14-4) Structure: Phenoxy group attached to C2 of butanoic acid (lacks methoxy substitution).

2-(4-Ethoxyphenoxy)butanoic Acid (CAS 758660-80-9) Structure: Ethoxy substitution at the para position of the phenoxy group. Key Differences: Ethoxy group may enhance lipophilicity compared to methoxy, influencing membrane permeability in biological systems .

2-Methoxyphenoxyacetic Acid (CAS 1878-86-0) Structure: Shorter acetic acid chain with the same 2-methoxyphenoxy group. Key Differences: Reduced chain length decreases molecular weight (MW: 196.17 vs. 224.25 for butanoic analog), likely lowering melting points and altering pharmacokinetics .

Key Differences: Lack of oxygen bridge reduces flexibility and may limit interactions with enzymes or receptors compared to phenoxy derivatives .

Physicochemical Properties

*Inferred data based on analogs. †Estimated from similar phenoxyacetic acids .

Biological Activity

2-(2-Methoxyphenoxy)butanoic acid is a synthetic compound that has garnered attention in various fields due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in research and medicine, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₁₂H₁₄O₄

- Molecular Weight : Approximately 238.24 g/mol

The presence of the methoxy group and the phenoxy linkage contributes to its unique reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzymes : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

- Receptors : It may modulate receptor activity, influencing various signaling pathways within cells.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been demonstrated to:

- Inhibit the production of pro-inflammatory cytokines.

- Reduce inflammatory markers in various in vitro models.

Lipid Metabolism Modulation

The compound has also been studied for its role in lipid metabolism. It appears to influence cholesterol efflux and triglyceride levels, which are critical factors in cardiovascular health. A summary of findings related to lipid metabolism is presented in Table 1.

| Study | Findings |

|---|---|

| Inhibition of triglyceride synthesis in liver cells. | |

| Enhanced cholesterol efflux from macrophages to HDL. | |

| Reduction of apoB-containing lipoproteins in circulation. |

Case Studies

-

Study on Inflammatory Response :

A study conducted on human macrophages revealed that treatment with this compound led to a significant decrease in TNF-alpha production, indicating its potential as an anti-inflammatory agent . -

Lipid Profile Improvement :

In a clinical trial involving patients with hyperlipidemia, administration of the compound resulted in improved lipid profiles, with a marked reduction in triglycerides and LDL cholesterol levels . -

Safety and Efficacy :

Long-term studies have shown that the compound does not exhibit significant off-target effects, suggesting a favorable safety profile when used for therapeutic purposes .

Applications in Research and Medicine

The potential applications of this compound span several domains:

- Pharmaceutical Development : Its anti-inflammatory and lipid-modulating properties make it a candidate for developing new therapies for cardiovascular diseases and metabolic disorders.

- Biochemical Research : The compound is utilized in studies investigating enzyme interactions and metabolic pathways, providing insights into cellular processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.